molecular formula C21H43NO11 B605474 Amino-PEG9-acid CAS No. 1191079-83-0

Amino-PEG9-acid

Cat. No.: B605474
CAS No.: 1191079-83-0
M. Wt: 485.57
InChI Key: ZYPBFSLIVZGGED-UHFFFAOYSA-N
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Description

Amino-PEG9-acid is a polyethylene glycol (PEG) derivative that contains an amino group at one end and a carboxylic acid group at the other end. This compound is highly soluble in water and is commonly used as a linker in various biochemical and pharmaceutical applications. The amino group can react with activated esters to form stable amide bonds, making it a versatile reagent in bioconjugation and drug delivery systems .

Mechanism of Action

Target of Action

Amino-PEG9-acid is a PEG derivative containing an amino group with a terminal carboxylic acid . It is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Mode of Action

The primary mode of action of this compound involves its use as a linker in the synthesis of ADCs . ADCs are a class of therapeutics that deliver cytotoxic agents directly to cancer cells via specific antibodies . The this compound linker connects the antibody to the cytotoxic drug, allowing the drug to be released in the target cells .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the particular ADC it is part of. The ADC, once bound to the target cell, is internalized and the cytotoxic drug is released, disrupting the cellular functions and leading to cell death . The exact pathways affected would depend on the nature of the cytotoxic drug attached to the ADC.

Pharmacokinetics

As a PEG-based linker, this compound is likely to influence the pharmacokinetics of the ADCs it forms. PEGylation, the process of attaching PEG chains to molecules, has been shown to improve the solubility, stability, and half-life of drugs . It can also reduce immunogenicity and enhance the bioavailability of the drug . .

Result of Action

The result of the action of this compound is the successful delivery of cytotoxic drugs to target cells via ADCs . By acting as a linker, this compound enables the selective delivery of these drugs, reducing off-target effects and improving the therapeutic index .

Action Environment

The action of this compound, as part of an ADC, can be influenced by various environmental factors. These include the pH of the environment, which can affect the stability of the ADC, and the presence of proteases, which can cleave the ADC and release the drug . Additionally, factors such as the density of the target antigen on the cell surface and the rate of internalization of the ADC can also influence the efficacy of the ADC .

Biochemical Analysis

Biochemical Properties

Amino-PEG9-acid plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the properties of the this compound’s side chains .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level . It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are of great interest . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG9-acid typically involves the reaction of polyethylene glycol with amino and carboxyl functional groups. . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Comparison with Similar Compounds

Amino-PEG9-acid is unique due to its specific length of nine ethylene glycol units, which provides an optimal balance between flexibility and stability. Similar compounds include:

This compound stands out due to its specific chain length, which makes it suitable for a wide range of applications while maintaining stability and solubility .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO11/c22-2-4-26-6-8-28-10-12-30-14-16-32-18-20-33-19-17-31-15-13-29-11-9-27-7-5-25-3-1-21(23)24/h1-20,22H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPBFSLIVZGGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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